molecular formula C8H6FN3O B11911269 2-amino-7-fluoroquinazolin-4(3H)-one

2-amino-7-fluoroquinazolin-4(3H)-one

Cat. No.: B11911269
M. Wt: 179.15 g/mol
InChI Key: IRBJUDZHLBICJG-UHFFFAOYSA-N
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Description

2-Amino-7-fluoroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an amino group at the 2-position and a fluorine atom at the 7-position on the quinazolinone ring. It has a molecular formula of C8H6FN3O and a molecular weight of 179.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-fluoroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-7-fluoroquinazolin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-7-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The fluorine atom at the 7-position can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-fluoroquinazolin-4(3H)-one is unique due to the presence of both the amino group at the 2-position and the fluorine atom at the 7-position. This combination of functional groups can significantly influence its chemical reactivity, biological activity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

2-amino-7-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H6FN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13)

InChI Key

IRBJUDZHLBICJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(NC2=O)N

Origin of Product

United States

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